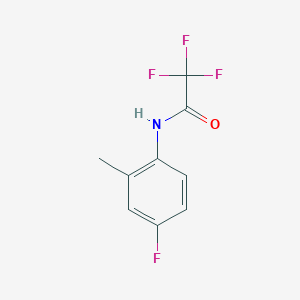![molecular formula C66H63B B14076825 tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane CAS No. 492446-96-5](/img/structure/B14076825.png)
tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane is a boron-containing compound with a complex aromatic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane typically involves the reaction of boron trihalides with corresponding aromatic compounds under controlled conditions. One common method includes the use of boronic acid derivatives and aromatic halides in the presence of a palladium catalyst, facilitating a Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
化学反应分析
Types of Reactions
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions may yield boron-hydride complexes.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism by which tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form reversible covalent bonds with nucleophilic sites, influencing various biochemical pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane
- Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
Uniqueness
Tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane stands out due to its unique combination of steric hindrance and electronic properties, which enhance its stability and reactivity.
属性
CAS 编号 |
492446-96-5 |
|---|---|
分子式 |
C66H63B |
分子量 |
867.0 g/mol |
IUPAC 名称 |
tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane |
InChI |
InChI=1S/C66H63B/c1-40-46(7)64(47(8)41(2)61(40)58-34-28-55(29-35-58)52-22-16-13-17-23-52)67(65-48(9)42(3)62(43(4)49(65)10)59-36-30-56(31-37-59)53-24-18-14-19-25-53)66-50(11)44(5)63(45(6)51(66)12)60-38-32-57(33-39-60)54-26-20-15-21-27-54/h13-39H,1-12H3 |
InChI 键 |
APSZPLYVGCNUMZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C3=CC=CC=C3)C)C)(C4=C(C(=C(C(=C4C)C)C5=CC=C(C=C5)C6=CC=CC=C6)C)C)C7=C(C(=C(C(=C7C)C)C8=CC=C(C=C8)C9=CC=CC=C9)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



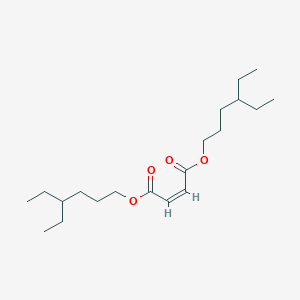
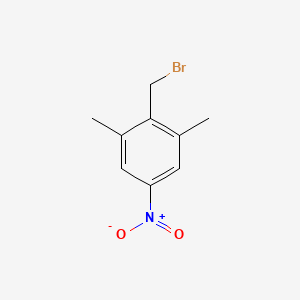
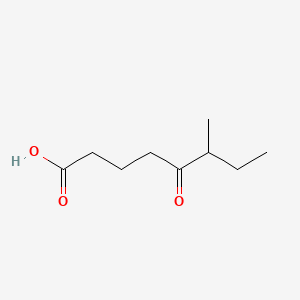
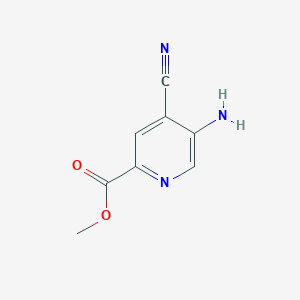
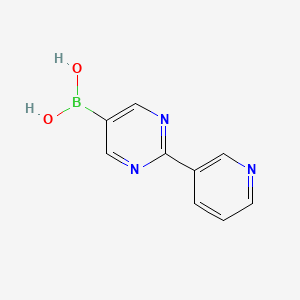
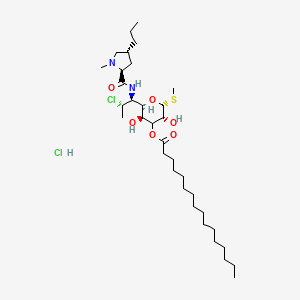
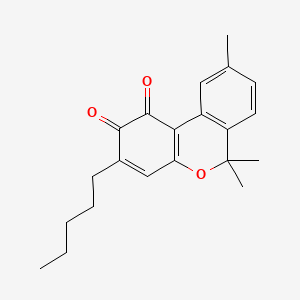
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
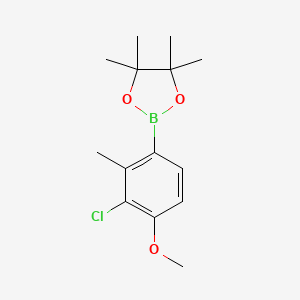
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)
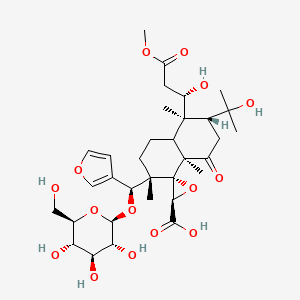
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14076830.png)
